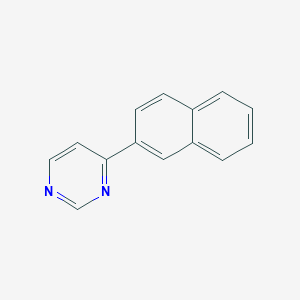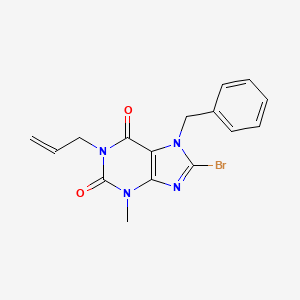
N,N'-di(naphthalen-1-yl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~5~-di(1-naphthyl)pentanediamide is a chemical compound with the molecular formula C25H22N2O2 It is characterized by the presence of two naphthyl groups attached to a pentanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-di(1-naphthyl)pentanediamide typically involves the reaction of 1-naphthylamine with glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
While specific industrial production methods for N1,N~5~-di(1-naphthyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~5~-di(1-naphthyl)pentanediamide can undergo various types of chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl groups can yield naphthoquinones, while reduction can produce amines.
Applications De Recherche Scientifique
N~1~,N~5~-di(1-naphthyl)pentanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~5~-di(1-naphthyl)pentanediamide involves its interaction with specific molecular targets. The naphthyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the amide groups can form hydrogen bonds with various biomolecules, affecting their stability and activity. These interactions can modulate biological pathways and processes, making the compound valuable in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~5~-di(2-naphthyl)pentanediamide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl.
N~1~,N~5~-di(phenyl)pentanediamide: Contains phenyl groups instead of naphthyl groups.
N~1~,N~5~-di(anthracenyl)pentanediamide: Contains anthracenyl groups, which are larger aromatic systems.
Uniqueness
N~1~,N~5~-di(1-naphthyl)pentanediamide is unique due to the specific positioning of the naphthyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific molecular interactions and developing new materials and drugs .
Propriétés
Formule moléculaire |
C25H22N2O2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N,N'-dinaphthalen-1-ylpentanediamide |
InChI |
InChI=1S/C25H22N2O2/c28-24(26-22-14-5-10-18-8-1-3-12-20(18)22)16-7-17-25(29)27-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2,(H,26,28)(H,27,29) |
Clé InChI |
QIMHOUAJGAMQKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11983162.png)
![2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid](/img/structure/B11983164.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983179.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983182.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983186.png)
![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11983191.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983204.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11983209.png)
![4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983212.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983235.png)

